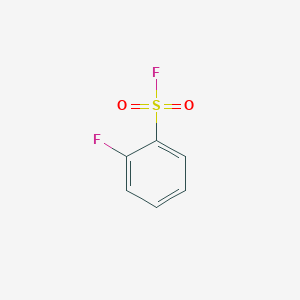
2-fluoroBenzenesulfonyl fluoride
概述
描述
2-Fluorobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H4F2O2S. It is a fluorinated derivative of benzenesulfonyl fluoride and is known for its utility in various chemical reactions and applications. This compound is characterized by the presence of a fluorine atom attached to the benzene ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Fluorobenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzenesulfonamide with boron trifluoride to form 2-fluorobenzenesulfonamide trifluoroborate. This intermediate is then reacted with sodium trifluoroborate to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of 2-fluorobenzenesulfonic acid followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Fluorobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by nucleophiles such as amines or alcohols.
Click Chemistry: It is used in click chemistry reactions to form stable sulfonyl linkages with proteins or nucleic acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride, sodium trifluoroborate, and boron trifluoride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and other sulfonyl derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .
科学研究应用
2-Fluorobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl fluoride group into molecules.
Medicine: It is used in the development of enzyme inhibitors and diagnostic agents.
作用机制
The mechanism of action of 2-fluorobenzenesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to modify proteins and other biomolecules. This reactivity is exploited in the development of enzyme inhibitors and other bioactive compounds .
相似化合物的比较
2-Fluorobenzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Benzenesulfonyl fluoride: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Chlorobenzenesulfonyl fluoride: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and uses.
4-Nitrobenzenesulfonyl fluoride: The presence of a nitro group significantly alters its reactivity and applications.
The uniqueness of this compound lies in its fluorine atom, which enhances its stability and reactivity in various chemical reactions.
属性
IUPAC Name |
2-fluorobenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVXTZVBPYPQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-99-4 | |
| Record name | 52200-99-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














